molecular formula C24H24N4O3 B10869183 methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10869183
M. Wt: 416.5 g/mol
InChI Key: YPBQLLHRTANHKI-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone-derived compound featuring a complex heterocyclic framework. Its structure includes:

  • A pyrazolone ring (5-oxo-4,5-dihydro-1H-pyrazole) at the core.
  • A phenyl group at the N1 position.
  • A (4Z)-ethylidene moiety substituted with a 2-(1H-indol-3-yl)ethylamine group at the C4 position.
  • A methyl acetate ester at the C3 position.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C24H24N4O3/c1-16(25-13-12-17-15-26-20-11-7-6-10-19(17)20)23-21(14-22(29)31-2)27-28(24(23)30)18-8-4-3-5-9-18/h3-11,15,26-27H,12-14H2,1-2H3

InChI Key

YPBQLLHRTANHKI-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization-Based Strategies

Cyclization reactions dominate the synthesis of pyrazole-indole hybrids. A pivotal method involves the use of vinamidinium salts or vinylogous amides as intermediates. For example, indole-appended vinamidinium salts undergo regioselective cyclization with hydrazine derivatives to form the pyrazole core. This approach ensures precise control over the Z-configuration of the exocyclic double bond, critical for biological activity.

Reaction conditions :

  • Vinamidinium salt precursor : Synthesized from 3-acetylindole via treatment with DMF acetal.

  • Cyclization agent : Hydrazine hydrate in ethanol at 80°C.

  • Yield : 65–78% after purification.

Amidoxime Cyclization for Functionalization

Patent literature describes the cyclization of amidoximes using phosgene surrogates (e.g., triphosgene or dialkyl carbonates) to construct oxadiazole or pyrazole rings. While this method was initially developed for angiotensin II antagonists, its adaptation to the target compound involves:

  • Formation of an amidoxime intermediate via hydroxylamine treatment.

  • Cyclization with triphosgene in polar aprotic solvents (e.g., DMSO or NMP).

Key parameters :

  • Solvent : DMSO enhances reaction efficiency by stabilizing intermediates.

  • Base : Potassium carbonate or sodium ethoxide facilitates deprotonation.

  • Yield : 70–85% after crystallization.

Stepwise Condensation and Functional Group Manipulation

Methyl Acetate Esterification

The terminal acetic acid group is esterified using methanol and a catalytic acid (e.g., H₂SO₄). This step typically follows pyrazole ring formation to avoid ester hydrolysis during earlier stages.

Reaction profile :

  • Conditions : Reflux in methanol for 6–8 hours.

  • Yield : >90%.

Comparative Analysis of Methodologies

Method Key Advantages Limitations Yield
Vinamidinium CyclizationHigh regioselectivity; mild conditionsMulti-step precursor synthesis65–78%
Amidoxime CyclizationScalable; uses stable reagentsRequires stringent pH control70–85%
Stepwise CondensationModular; adaptable to analogsLow atom economy60–75%

Optimization Strategies and Process Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization kinetics but may complicate purification.

  • Elevated temperatures (>100°C) accelerate reactions but risk indole degradation.

Stereochemical Control

The Z-configuration of the ethylidene group is preserved by:

  • Low-temperature cyclization (0–5°C).

  • Steric hindrance from the phenyl group at position 1 of the pyrazole.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 7.2–7.8 ppm (aromatic protons from indole and phenyl).

    • δ 3.6 ppm (singlet for methyl acetate).

  • HPLC : Purity >98% achieved via reverse-phase chromatography.

Challenges in Crystallization

Crystallization from ethyl acetate/hexane mixtures yields needle-like crystals suitable for X-ray diffraction, confirming the Z-configuration .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .

Scientific Research Applications

Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety can intercalate with DNA, affecting gene expression and cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyrazolone Derivatives

Compound Name Core Structure Substituents Pharmacological Relevance
Target Compound Pyrazolone Phenyl (N1), methyl acetate (C3), indole-ethylamine (C4) Potential CNS activity (indole moiety)
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Pyrazole + thiazolidinone Fluorobenzyloxy (aryl), thioxo-thiazolidinone Antimicrobial (thiazolidinone)
Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate Pyrazolone p-Tolyl (C4), ethyl propanoate (side chain) Not specified (structural analog)
[3-Methyl-5-oxo-4-(4'-substituted aryl hydrazono)-4,5-dihydro-pyrazol-1-yl]-acetic acid (hydrazide-indole derivative) Pyrazolone + indole hydrazide Hydrazide, piperidine Electrochemically active (redox behavior)

Key Observations :

  • Electron-Withdrawing Groups : The fluorobenzyloxy group in increases lipophilicity and metabolic stability compared to the target’s methyl acetate.
  • Stereoelectronic Effects: The thioxo-thiazolidinone in introduces sulfur-based hydrogen bonding, absent in the target compound.

Electrochemical and Pharmacological Properties

  • Electrochemical Data: The hydrazide-indole derivative exhibits redox activity in cyclic voltammetry (Epa = +0.85 V vs. No such data is available for the target compound.
  • Bioactivity Predictions :
    • The fluorobenzyloxy group in correlates with antimicrobial activity, while the target’s methyl acetate may enhance solubility for oral bioavailability.
    • The indole-ethylamine group in the target compound mirrors structural motifs in serotonin receptor ligands, implying possible neuromodulatory effects .

Crystallographic and Computational Analysis

  • Structural Validation : Tools like SHELXL and ORTEP-III are critical for resolving stereochemistry (e.g., Z-configuration in the target compound).
  • Comparative Stability: The thiazolidinone ring in may confer greater conformational rigidity than the target’s pyrazolone-indole system.

Biological Activity

Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Methyl Ester Group : Enhances solubility and bioavailability.
  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Indole Moiety : Often associated with neuropharmacological effects and potential interactions with serotonin receptors.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. The presence of the indole and pyrazole groups suggests potential interactions with cancer cell signaling pathways.

Case Study : A study demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The compound's structure allows it to modulate pathways involved in cell growth and survival, particularly through the inhibition of certain kinases involved in oncogenesis .

Anti-inflammatory Activity

The compound's ability to inhibit cyclooxygenase (COX) enzymes is notable. COX inhibitors are widely used for their anti-inflammatory effects.

CompoundIC50 (μM)Selectivity
Methyl [(4Z)...0.52 (COX-II)High
Celecoxib0.78 (COX-II)Moderate

In vitro studies have shown that methyl [(4Z)... exhibits stronger selectivity towards COX-II compared to traditional NSAIDs like Celecoxib, suggesting its potential as a safer alternative for treating inflammatory conditions .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : By interacting with specific receptors or proteins, it may alter signaling cascades that promote tumor growth or inflammatory responses.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through various pathways.

Comparative Analysis with Similar Compounds

Compounds structurally similar to this compound often share biological activities but differ in potency and selectivity.

Compound NameStructural FeaturesBiological Activity
Compound AIndole + PyrazoleAnticancer
Compound BIndole + AlkaloidAntimicrobial
Compound CPyrazole + EsterAnti-inflammatory

This table illustrates how variations in structure can lead to differences in pharmacological effects .

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